

Structural Profiling & Quality Control: 2'-Fluoro-3'-Methoxyacetophenone

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Compound of Interest

Compound Name: 2'-fluoro-3'-methoxyacetophenone

CAS No.: 208777-19-9

Cat. No.: B2692886

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CAS: 208777-19-9 | Formula: C

H

FO

| MW: 168.16 g/mol

Executive Summary

This technical guide outlines the structural analysis and quality control parameters for **2'-fluoro-3'-methoxyacetophenone**, a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple acetophenones, the presence of the ortho-fluorine atom introduces unique stereoelectronic effects—specifically a conformational "lock" that influences both spectral data and metabolic stability. This guide synthesizes theoretical conformational analysis with practical spectroscopic protocols (

H/

C/

F NMR, HPLC, MS) to provide a self-validating analytical framework.

Molecular Architecture & Electronic Properties

The Ortho-Fluorine Effect

The defining structural feature of this molecule is the fluorine atom at the 2' position (ortho to the acetyl group). In solution, 2'-fluoroacetophenones predominantly adopt the s-trans conformation (carbonyl oxygen trans to the fluorine).[1]

- Mechanism: This preference is driven by dipolar repulsion between the electronegative fluorine lone pairs and the carbonyl oxygen, as well as a stabilizing interaction with the methyl group protons.
- Analytical Impact: This conformation maximizes the through-space spin-spin coupling, making ¹⁹F NMR a highly sensitive probe for structural integrity.

Electronic Substituent Effects

- 2'-Fluoro: Strongly electron-withdrawing () but pi-donating. It deshields C2' significantly while shielding C1' and C3' via resonance.
- 3'-Methoxy: Electron-donating group (EDG) at the meta position relative to the acetyl. It increases electron density at C2', C4', and C6', partially counteracting the inductive withdrawal of the fluorine on the ring system.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR) Profiling

The following data is derived from substituent additivity rules and analogous 2'-fluoroacetophenone systems reported in literature (e.g., J. Org. Chem. 2021).[1][2][3]

Protocol 1: High-Field NMR Acquisition

- Solvent: CDCl₃
(Preferred for resolution) or DMSO-
(if solubility is limited).
- Standard: TMS (0.00 ppm) for

H/

C; CFCI

(0.00 ppm) or internal C

F

for

F.

- Parameter Set:
 - H: 30° pulse, 1s relaxation delay.
 - C: Proton-decoupled, 2s relaxation delay (due to quaternary carbons).

Predicted Spectral Data Summary

Nucleus	Signal	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
H	Acetyl-CH	2.60 - 2.65	Doublet (d)		Methyl protons (coupled to F)
H	O-CH	3.90 - 3.95	Singlet (s)	-	Methoxy protons
H	Ar-H (H4')	7.10 - 7.20	ddd		Para to Acetyl
H	Ar-H (H5')	7.25 - 7.35	td		Meta to Acetyl
H	Ar-H (H6')	7.50 - 7.60	dd		Ortho to Acetyl
F	Ar-F	-110 to -125	Multiplet	-	2'-Fluorine
C	C=O[4][5]	~196.0	Doublet		Carbonyl

“

Critical QC Check: The acetyl methyl protons often appear as a doublet (

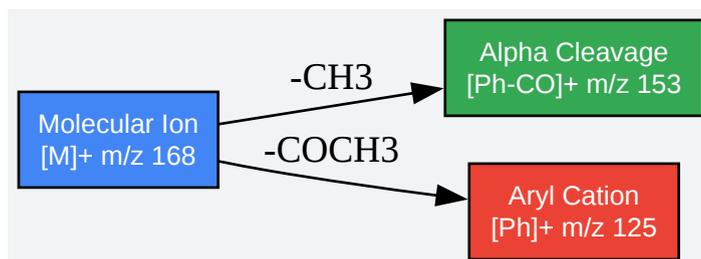
Hz) rather than a singlet due to through-space coupling with the 2'-fluorine. This is a definitive confirmation of the ortho substitution pattern.

Mass Spectrometry (MS) Fragmentation

Using Electron Impact (EI, 70 eV), the molecule follows a predictable fragmentation pathway useful for identity confirmation.

Key Ions:

- M⁺ (Molecular Ion): m/z 168 (Base peak or strong).
- [M - CH₃]⁺: m/z 153 (Loss of methyl from acetyl).
- [M - COCH₃]⁺: m/z 125 (Formation of the 2-fluoro-3-methoxyphenyl cation).



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Figure 1: Primary fragmentation pathway for **2'-fluoro-3'-methoxyacetophenone** under EI conditions.

Quality Control & Impurity Profiling HPLC Method Development

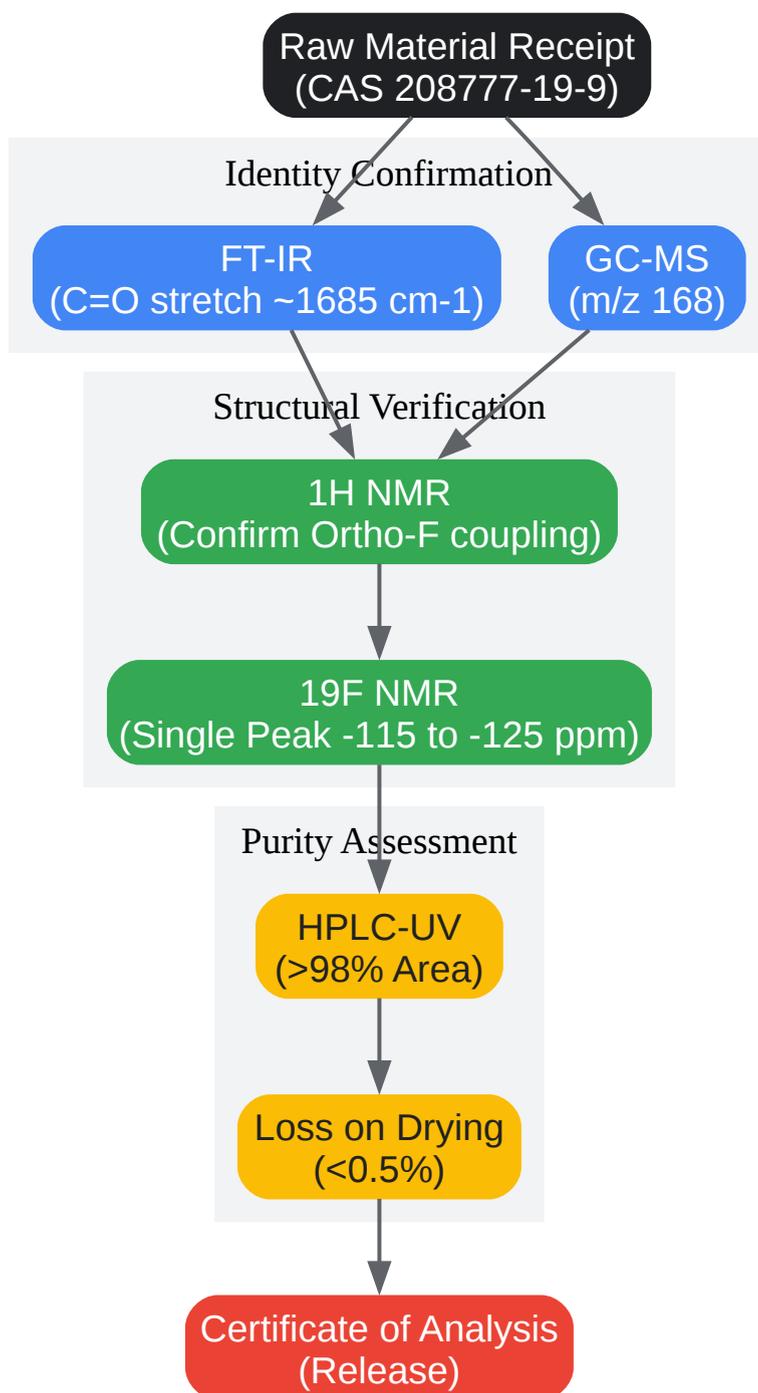
For routine purity analysis, a Reverse-Phase (RP-HPLC) method is required to separate the target from likely impurities (e.g., 3'-methoxyacetophenone or regioisomers).

Protocol 2: RP-HPLC Conditions

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10%
90% B
 - 15-20 min: 90% B
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Aromatic) and 210 nm (General).
- Temperature: 30°C.

Analytical Workflow Diagram

The following flowchart illustrates the logical progression from raw material receipt to final release, ensuring no critical structural check is missed.



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Figure 2: Step-by-step analytical workflow for validating **2'-fluoro-3'-methoxyacetophenone**.

References

- Yamaguchi, T., et al. (2021).[6] "Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(6). Retrieved from [[Link](#)]
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